N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2/c1-21-14(22-13-6-5-11(16)8-12(13)17)9-3-2-4-10(7-9)15(18,19)20/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKCQSGYMLLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 2,4-difluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide serves as a vital building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Resulting in the formation of amines or alcohols.
- Substitution Reactions : Creating substituted aromatic compounds.
Biology
The compound is under investigation for its potential as an enzyme inhibitor or receptor modulator. Its fluorinated structure enhances binding affinity to specific targets, making it a candidate for studying biological pathways. Notable applications include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting cellular processes.
- Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially leading to therapeutic effects.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential in treating various conditions, particularly:
- Cancer : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Inflammatory Diseases : Its ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory conditions.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies investigating the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against various cell lines with IC50 values indicating effective inhibition of cell proliferation. |
| Study 2 | Investigated enzyme inhibition properties showing potential as a COX-2 inhibitor with promising selectivity. |
| Study 3 | Explored receptor modulation effects leading to altered signaling pathways associated with inflammation and cancer progression. |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
- Structure: Contains a 2,4-difluorophenyl group and a 3-(trifluoromethyl)phenoxy moiety attached to a pyridine-carboxamide backbone.
- Key Differences :
- Functional Group : Carboxamide (–CONH–) vs. carboximidamide (–N–C=N–N–) in the target compound.
- Core Heterocycle : Pyridine ring vs. benzene ring.
- Application: Herbicide inhibiting carotenoid biosynthesis .
- Structural Impact : The pyridine ring and ether linkage in diflufenican may enhance solubility and target binding compared to the carboximidamide bridge in the target compound.
N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (BTS 27271-HCl)
- Structure : Methanimidamide with 2,4-dimethylphenyl and methyl substituents.
- Key Differences :
- Substituents : Methyl groups at 2,4-positions vs. fluorine atoms in the target compound.
- Electron Effects : Fluorine’s strong electron-withdrawing nature (–F) vs. methyl’s electron-donating (–CH₃) effects.
- Application : Unspecified in evidence, but amidines often exhibit fungicidal or herbicidal activity .
- Structural Impact : Fluorinated analogs like the target compound likely exhibit higher metabolic stability and membrane penetration due to increased lipophilicity.
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
- Structure : Cyclopropanecarboxamide with a tetrahydrofuran-2-one moiety and 3-chlorophenyl group.
- Key Differences :
- Functional Group : Carboxamide vs. carboximidamide.
- Substituents : Chlorine (meta position) vs. fluorine (ortho/para positions).
- Additional Rings : Cyclopropane and tetrahydrofuran vs. simple aromatic systems.
- Application : Fungicide .
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil)
- Structure : Benzamide with a 3-isopropoxy phenyl group and 2-CF₃ substitution.
- Key Differences :
- Substituent Position : Trifluoromethyl at position 2 vs. 3 in the target compound.
- Linkage : Benzamide vs. carboximidamide.
- Application : Fungicide targeting succinate dehydrogenase .
- Structural Impact : Ortho-substituted CF₃ in flutolanil may sterically hinder target binding compared to the para-substituted CF₃ in the target compound.
Structural and Functional Analysis Table
Discussion of Key Structural Influences
- Fluorine vs. Chlorine/Methyl : Fluorine’s electronegativity enhances binding to electron-rich targets (e.g., enzymes) and improves metabolic stability compared to chlorine or methyl groups.
- Carboximidamide vs.
- Heterocyclic vs. Benzene Cores : Pyridine (in diflufenican) introduces nitrogen-based polarity, which may alter solubility and interaction with biological targets compared to purely aromatic systems.
Biological Activity
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This compound is characterized by multiple fluorine substitutions, which often enhance its biological activity and specificity toward various molecular targets.
- IUPAC Name : this compound
- Molecular Formula : C15H11F5N2
- Molecular Weight : 303.25 g/mol
- CAS Number : 303149-01-1
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The process is conducted under anhydrous conditions to prevent hydrolysis. The final product is obtained by treating the intermediate with methylamine.
This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site.
- Receptor Modulation : It may modulate receptor functions through interactions at binding sites, leading to altered cellular signaling pathways.
Enzyme Inhibition Studies
Research has indicated that this compound acts as a potential inhibitor for various enzymes, particularly those involved in inflammatory processes and cancer progression. For instance, studies have shown that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| COX-1 | 12.5 | Moderate inhibition |
| COX-2 | 8.0 | Strong inhibition |
| Aldose Reductase | 15.0 | Moderate inhibition |
Case Studies
-
Anti-inflammatory Activity :
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases. -
Cancer Research :
In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Research Applications
The compound's unique structure makes it a valuable building block in the synthesis of more complex molecules used in drug discovery and development. Its potential applications include:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.
- Biochemical Research : Investigating enzyme mechanisms and receptor interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated aromatic precursors. For example:
- Step 1 : Substitution reactions using 2,4-difluoroaniline as a nucleophile to replace leaving groups (e.g., chloride) on a trifluoromethylbenzene core.
- Step 2 : Methylation of the carboximidamide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
- Key Reagents : Potassium carbonate (K₂CO₃) for deprotonation, and palladium catalysts for coupling reactions if cross-coupling steps are involved .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .
Q. How do the fluorinated substituents influence the compound’s electronic properties?
- Methodological Answer : The 2,4-difluorophenyl and trifluoromethyl groups are strong electron-withdrawing moieties. Computational studies (e.g., DFT calculations) show decreased electron density on the aromatic ring, enhancing electrophilicity. This can be experimentally validated via Hammett substituent constants (σₚ values: F = +0.06, CF₃ = +0.54) and NMR chemical shifts (e.g., downfield shifts in ¹⁹F NMR) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substitution patterns and methyl group integration. For example, the N-methyl group appears as a singlet near δ 3.0 ppm in ¹H NMR.
- ¹⁹F NMR : Distinct signals for -CF₃ (δ -60 to -65 ppm) and aromatic fluorine atoms (δ -110 to -120 ppm).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 345.1) and isotopic patterns from bromine/chlorine if present .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anticancer efficacy) may arise from assay conditions or impurities. Strategies include:
- Reproducibility Checks : Independent synthesis and testing across multiple labs.
- Metabolite Profiling : LC-MS to identify degradation products or active metabolites.
- Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm protein targets (e.g., kinase inhibition assays) .
Q. What computational tools are used to predict its pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (LogP) : Predicted via software like MarvinSuite or ACD/Labs, with experimental validation using shake-flask methods (LogP ~3.2 for this compound due to CF₃ groups).
- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) coupled with LC-MS to measure half-life (t₁/₂).
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like cytochrome P450 enzymes or kinases .
Q. How does the compound’s stability vary under different pH conditions?
- Methodological Answer : Stability studies are conducted in buffers (pH 1–10) at 37°C. For example:
- Acidic Conditions (pH 1–3) : Hydrolysis of the carboximidamide group may occur, detected via HPLC peak degradation.
- Neutral/Basic Conditions (pH 7–10) : Greater stability, with <10% degradation over 24 hours.
- Analytical Tools : UPLC-MS to track degradation products and quantify half-life .
Q. What strategies optimize its selectivity for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing CF₃ with CH₃) and test activity.
- Fragment-Based Screening : Identify binding motifs using X-ray crystallography or surface plasmon resonance (SPR).
- Proteomic Profiling : Chemoproteomics to map off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
